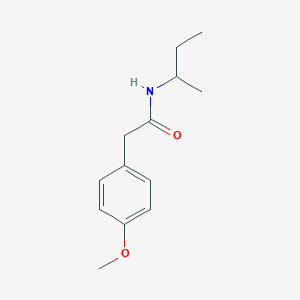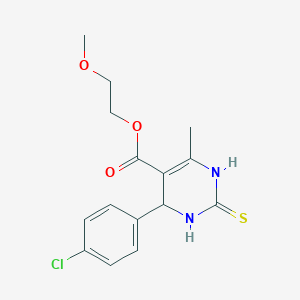![molecular formula C15H17NO2S B5123648 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as MTME, is a chemical compound that has been widely studied in scientific research. MTME is a thienylacetamide derivative that has been shown to have potential therapeutic effects in various biological systems. In
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce pain in animal models of inflammation and neuropathic pain. In addition, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been shown to have low toxicity in animal models. However, there are also some limitations to using 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other signaling pathways. In addition, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate its potential therapeutic effects in other disease models, such as autoimmune diseases and neurodegenerative diseases. In addition, further optimization of the synthesis method could lead to more efficient and cost-effective production of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide.
Métodos De Síntesis
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 2-bromo-3-methoxybenzoic acid with 5-methylthiophene-2-carbaldehyde to form an intermediate. This intermediate is then reacted with methylamine to form the final product, 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide. The synthesis method has been optimized to achieve a high yield of 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide with high purity.
Aplicaciones Científicas De Investigación
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to have potential therapeutic effects in various biological systems. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-6-7-14(19-11)10-16-15(17)9-12-4-3-5-13(8-12)18-2/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQMMMONAGZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![N-(3-{[2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5123574.png)
![4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5123582.png)


![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123590.png)
![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)
![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)